1-ethyl-4-(4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine
CAS No.: 2549012-21-5
Cat. No.: VC11820462
Molecular Formula: C18H29N5OS
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549012-21-5 |
|---|---|
| Molecular Formula | C18H29N5OS |
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | 2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C18H29N5OS/c1-3-21-11-13-22(14-12-21)8-4-5-15-24-17-6-9-23(10-7-17)18-20-19-16(2)25-18/h17H,3,6-15H2,1-2H3 |
| Standard InChI Key | XBMSKMIFFWOTJU-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN=C(S3)C |
| Canonical SMILES | CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN=C(S3)C |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The molecule comprises three distinct regions:
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1-Ethylpiperazine: A six-membered ring with two nitrogen atoms at positions 1 and 4, substituted with an ethyl group at the N1 position.
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But-2-yn-1-yl Linker: A four-carbon chain featuring a triple bond between C2 and C3, connecting the piperazine to a piperidine-thiadiazole unit.
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1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl: A piperidine ring (six-membered, one nitrogen) attached to a 5-methyl-1,3,4-thiadiazole heterocycle via its C2 position.
Molecular and Stereochemical Data
Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₉N₅OS |
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | 2-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole |
| SMILES | CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN=C(S3)C |
| InChIKey | XBMSKMIFFWOTJU-UHFFFAOYSA-N |
The absence of chiral centers in the SMILES notation suggests a planar configuration, though conformational flexibility arises from the piperazine and piperidine rings.
Synthesis and Analytical Characterization
Hypothesized Synthesis Pathway
While explicit synthetic details remain undisclosed, the structure implies a multi-step strategy:
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Thiadiazole-Piperidine Formation:
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Cyclocondensation of thiosemicarbazide with acetylacetone derivatives to yield 5-methyl-1,3,4-thiadiazole.
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N-Alkylation of piperidine-4-ol with the thiadiazole moiety under Mitsunobu conditions.
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But-2-yn-1-yl Linker Installation:
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Piperazine Coupling:
Analytical Techniques
Confirmation of structure and purity would involve:
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Mass Spectrometry (MS): A molecular ion peak at m/z 363.5 with fragments at m/z 154 (thiadiazole-piperidine) and m/z 114 (piperazine-ethyl).
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Triple bond protons (δ 2.5–3.0 ppm), piperazine/piperidine methylenes (δ 2.3–3.5 ppm), and thiadiazole methyl (δ 2.1 ppm).
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¹³C NMR: Alkyne carbons (δ 70–85 ppm), thiadiazole C-S (δ 165 ppm).
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Physicochemical and Pharmacokinetic Profiling
Predicted Properties
Computational tools estimate:
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LogP (Partition Coefficient): 2.8 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Water Solubility: 0.02 mg/mL, suggesting limited aqueous solubility, necessitating formulation aids.
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Hydrogen Bond Donors/Acceptors: 0/7, aligning with Rule of Five guidelines for drug-likeness.
Metabolic Stability
The thiadiazole ring may undergo oxidative metabolism via CYP450 enzymes, producing sulfoxide or sulfone derivatives. Piperazine N-deethylation is plausible, forming a primary amine metabolite .
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